1,3-Dioleoyl-2-palmitoylglycerol 1,3-Dioleoyl-2-palmitoylglycerol 1,3-Dioleoyl-2-palmitoyl glycerol is a triacylglycerol with oleic acid at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position. It is one of the most common triacylglycerols found in human breast milk and levels are higher in colostrum than transitional and mature milk. Human breast milk levels of 1,3-dioleoyl-2-palmitoyl glycerol are higher in Western women compared with Chinese women.
1,3-dioleoyl-2-palmitoylglycerol is a triglyceride in which the acyl groups at positions 1 and 3 are specified as oleoyl while that at position 2 is specified as palmitoyl. It derives from a hexadecanoic acid and an oleic acid.
TG(18:1(9Z)/16:0/18:1(9Z)), also known as tag(18:1/16:0/18:1) or triacylglycerol(52:2), belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. TG(18:1(9Z)/16:0/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. TG(18:1(9Z)/16:0/18:1(9Z)) has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(18:1(9Z)/16:0/18:1(9Z)) is primarily located in the membrane (predicted from logP) and adiposome. TG(18:1(9Z)/16:0/18:1(9Z)) can be biosynthesized from DG(18:1(9Z)/16:0/0:0) and oleoyl-CoA; which is mediated by the enzyme diacylglycerol O-acyltransferase. In humans, TG(18:1(9Z)/16:0/18:1(9Z)) is involved in the metabolic disorder called de novo triacylglycerol biosynthesis TG(18:1(9Z)/16:0/18:1(9Z)) pathway.
Brand Name: Vulcanchem
CAS No.: 1716-07-0
VCID: VC20767005
InChI: InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3
SMILES: CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC
Molecular Formula: C55H102O6
Molecular Weight: 859.4 g/mol

1,3-Dioleoyl-2-palmitoylglycerol

CAS No.: 1716-07-0

Cat. No.: VC20767005

Molecular Formula: C55H102O6

Molecular Weight: 859.4 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dioleoyl-2-palmitoylglycerol - 1716-07-0

Specification

Description 1,3-Dioleoyl-2-palmitoyl glycerol is a triacylglycerol with oleic acid at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position. It is one of the most common triacylglycerols found in human breast milk and levels are higher in colostrum than transitional and mature milk. Human breast milk levels of 1,3-dioleoyl-2-palmitoyl glycerol are higher in Western women compared with Chinese women.
1,3-dioleoyl-2-palmitoylglycerol is a triglyceride in which the acyl groups at positions 1 and 3 are specified as oleoyl while that at position 2 is specified as palmitoyl. It derives from a hexadecanoic acid and an oleic acid.
TG(18:1(9Z)/16:0/18:1(9Z)), also known as tag(18:1/16:0/18:1) or triacylglycerol(52:2), belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. TG(18:1(9Z)/16:0/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. TG(18:1(9Z)/16:0/18:1(9Z)) has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(18:1(9Z)/16:0/18:1(9Z)) is primarily located in the membrane (predicted from logP) and adiposome. TG(18:1(9Z)/16:0/18:1(9Z)) can be biosynthesized from DG(18:1(9Z)/16:0/0:0) and oleoyl-CoA; which is mediated by the enzyme diacylglycerol O-acyltransferase. In humans, TG(18:1(9Z)/16:0/18:1(9Z)) is involved in the metabolic disorder called de novo triacylglycerol biosynthesis TG(18:1(9Z)/16:0/18:1(9Z)) pathway.
CAS No. 1716-07-0
Molecular Formula C55H102O6
Molecular Weight 859.4 g/mol
IUPAC Name (2-hexadecanoyloxy-3-octadec-9-enoyloxypropyl) octadec-9-enoate
Standard InChI InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3
Standard InChI Key PPTGNVIVNZLPPS-UHFFFAOYSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC
SMILES CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC

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